

# Introduction: The Strategic Utility of a Multifunctional Building Block

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## Compound of Interest

Compound Name: *2,5-Dichloro-4-methoxyphenylboronic acid*

Cat. No.: *B1422127*

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**2,5-Dichloro-4-methoxyphenylboronic acid** is a specialized organoboron compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring two chlorine atoms, a methoxy group, and a reactive boronic acid moiety—renders it a highly valuable and versatile building block for complex molecular synthesis. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group create a distinct electronic profile that influences reactivity and the properties of the resulting products.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of **2,5-Dichloro-4-methoxyphenylboronic acid**, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are synthesized from established chemical principles and field-proven methodologies to ensure reliability and reproducibility.

## Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application.

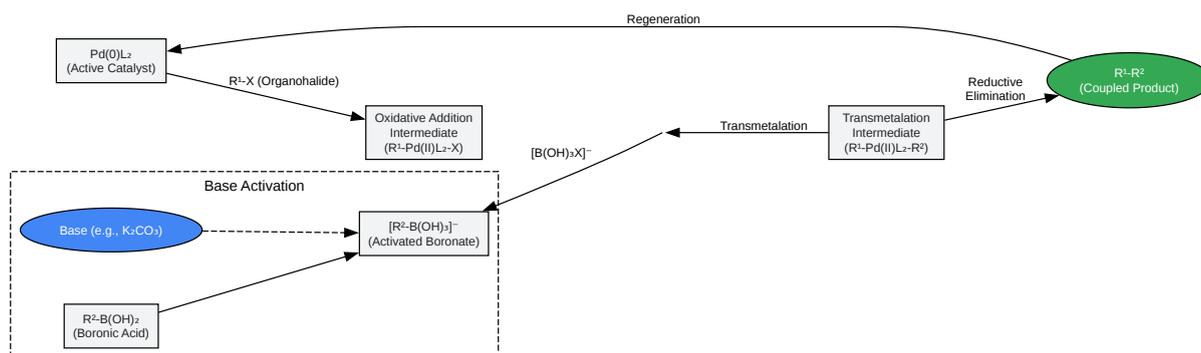
Property	Value	Source
CAS Number	1612184-34-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BCl <sub>2</sub> O <sub>3</sub>	Derived
Molecular Weight	220.85 g/mol	Derived
Appearance	Typically a white to off-white solid/powder	[2]
Solubility	Soluble in many organic solvents (e.g., Dioxane, THF, DMF). Poorly soluble in water.	General Knowledge

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[3][4] The reaction involves the coupling of an organoboron compound (like **2,5-Dichloro-4-methoxyphenylboronic acid**) with an organohalide or triflate, catalyzed by a palladium(0) complex.[5]

### Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[3]



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**Figure 1:** The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized yet robust procedure for the coupling of **2,5-Dichloro-4-methoxyphenylboronic acid** with a generic aryl bromide. It is designed to be a reliable starting point, which can be further optimized.

### Materials and Reagents

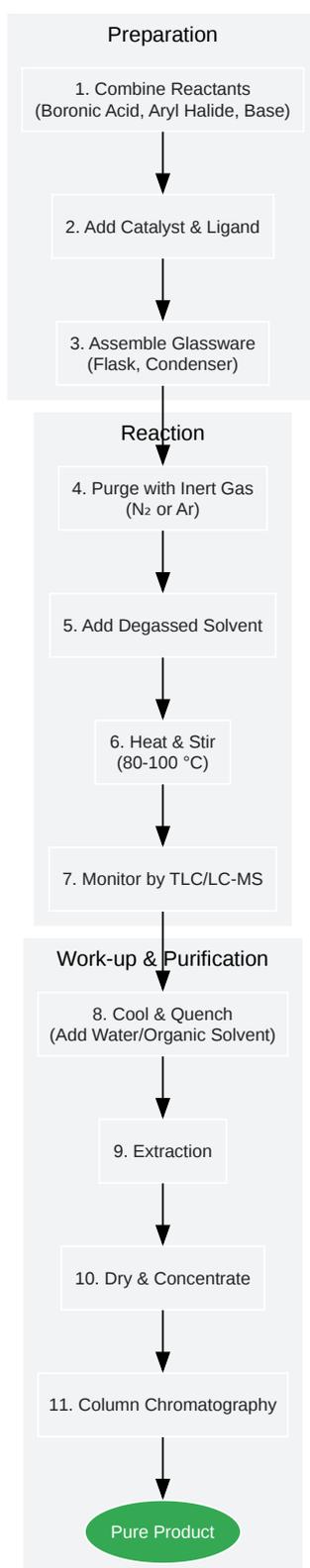
- **2,5-Dichloro-4-methoxyphenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium(II) Acetate (Pd(OAc)<sub>2</sub>) (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>) (2-5 mol%)
- Triphenylphosphine (PPh<sub>3</sub>) (4-8 mol%, if using Pd(OAc)<sub>2</sub>) or a specialized ligand like SPhos or XPhos (4-10 mol%)[6][7]

- Potassium Carbonate ( $K_2CO_3$ ) or Potassium Phosphate ( $K_3PO_4$ ) (2-3 equivalents)
- Solvent: 1,4-Dioxane/Water (4:1 or 5:1 ratio) or Toluene/Ethanol/Water
- Nitrogen or Argon gas (inert atmosphere)
- Standard laboratory glassware (round-bottom flask, condenser)
- Magnetic stirrer and heating mantle
- Reagents for work-up and purification (e.g., Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate, Silica Gel)

## Step-by-Step Methodology

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), **2,5-Dichloro-4-methoxyphenylboronic acid** (1.2 mmol), and the base (e.g.,  $K_2CO_3$ , 2.0 mmol).
- **Catalyst Addition:** Add the palladium catalyst and ligand. If using  $Pd(OAc)_2$  with  $PPh_3$ , add them sequentially. If using a pre-formed catalyst like  $Pd(PPh_3)_4$ , add it directly.
- **Inert Atmosphere:** Seal the flask with a septum, and purge the system with nitrogen or argon for 15-20 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.
- **Solvent Addition:** Add the degassed solvent mixture (e.g., 10 mL of a 4:1 Dioxane/Water mixture) via syringe.
- **Reaction Execution:** Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.<sup>[6]</sup>
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
- **Work-up:**
  - Cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl product.



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**Figure 2:** General experimental workflow for Suzuki-Miyaura coupling.

## Optimization of Reaction Conditions

The success of a Suzuki-Miyaura coupling often depends on the fine-tuning of its parameters. The choice of catalyst, ligand, base, and solvent system is interdependent and substrate-specific.<sup>[6][7]</sup>

Parameter	Options	Rationale & Considerations
Palladium Source	Pd(OAc) <sub>2</sub> , Pd <sub>2</sub> (dba) <sub>3</sub> , Pd(PPh <sub>3</sub> ) <sub>4</sub> , PdCl <sub>2</sub> (dppf)	Pd(OAc) <sub>2</sub> and Pd <sub>2</sub> (dba) <sub>3</sub> are air-stable Pd(II) and Pd(0) precursors that require a ligand. Pd(PPh <sub>3</sub> ) <sub>4</sub> is an active Pd(0) catalyst but can be sensitive to air and heat.[4]
Ligand	PPh <sub>3</sub> , P(t-Bu) <sub>3</sub> , Buchwald Ligands (SPhos, XPhos)	PPh <sub>3</sub> is a standard, cost-effective ligand. Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling challenging substrates, including aryl chlorides, and often allow for lower catalyst loadings and milder conditions. [6][7][8]
Base	K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , NaHCO <sub>3</sub> , KF	The choice of base affects the rate of transmetalation and can prevent side reactions like protodeboronation. K <sub>3</sub> PO <sub>4</sub> is often effective for less reactive substrates. Cs <sub>2</sub> CO <sub>3</sub> is highly effective but more expensive. KF can be used for base-sensitive functional groups.[3][9]
Solvent	Dioxane/H <sub>2</sub> O, Toluene/H <sub>2</sub> O, DMF, THF	A biphasic system with water is common as it helps dissolve the inorganic base. The choice of organic solvent is crucial for dissolving the organic reactants and catalyst.[6][7]

## Applications in Drug Discovery and Medicinal Chemistry

Boron-containing compounds, particularly boronic acids, are integral to modern drug discovery. [10] They serve not only as key intermediates for building complex molecular scaffolds but also as pharmacophores themselves, as seen in drugs like bortezomib. [11] The 2,5-dichloro-4-methoxyphenyl motif can be incorporated into potential therapeutic agents to modulate properties such as:

- **Lipophilicity:** The chlorine and methoxy groups can fine-tune the molecule's solubility and ability to cross cell membranes.
- **Metabolic Stability:** The chlorine atoms can block sites of potential metabolic oxidation, increasing the drug's half-life.
- **Binding Interactions:** The specific substitution pattern can lead to unique and potent interactions with biological targets like kinases or proteases.

## Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed. While a specific safety data sheet (SDS) for **2,5-Dichloro-4-methoxyphenylboronic acid** is not readily available, data from analogous compounds like 4-methoxyphenylboronic acid and 3-chloro-4-methoxyphenylboronic acid indicate the following:

- **Hazards:** May cause skin, eye, and respiratory irritation. [12][13][14]
- **Handling:** Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid generating dust. [14]
- **Storage:** Store in a tightly closed container in a cool, dry place. The compound may be moisture-sensitive. [15]
- **Disposal:** Dispose of waste in accordance with local, regional, and national regulations.

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